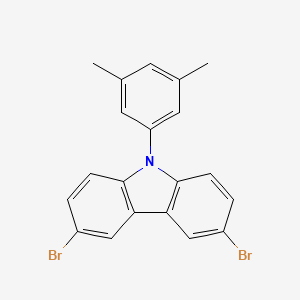

3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole

説明

3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole is a halogenated carbazole derivative featuring a 3,5-dimethylphenyl substituent at the N9 position and bromine atoms at the 3- and 6-positions of the carbazole core. This compound is synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, and bromination steps. For instance, and describe its synthesis using 3,6-dibromo-9H-carbazole as a precursor, which undergoes N-alkylation with a substituted phenylboronic acid in the presence of palladium catalysts . The compound exhibits bipolar charge-transport properties, making it valuable in organic electronics, particularly as a host material in organic light-emitting diodes (OLEDs) or as a building block for conjugated polymers .

特性

IUPAC Name |

3,6-dibromo-9-(3,5-dimethylphenyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Br2N/c1-12-7-13(2)9-16(8-12)23-19-5-3-14(21)10-17(19)18-11-15(22)4-6-20(18)23/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASACIWHKQZICTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1873364-08-9 | |

| Record name | 3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole is a notable derivative of carbazole, characterized by its bromine substituents and a dimethylphenyl group. This compound has garnered attention for its diverse biological activities, including anticancer, antibacterial, and neuroprotective properties. This article synthesizes existing research findings and case studies to present a comprehensive overview of the biological activities associated with this compound.

- Molecular Formula : CHBrN

- Molecular Weight : Approximately 429.15 g/mol

- Structural Characteristics : The presence of bromine at the 3 and 6 positions enhances the compound's reactivity and biological activity.

1. Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. A study evaluated a series of N-alkyl-3,6-dibromocarbazole derivatives against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The findings indicated:

- GI Values :

- MCF-7: Compounds showed GI ranging from 6.8 to 32.2 µM.

- MDA-MB-231: Compounds exhibited GI values between 4.7 and 23 µM.

The most potent derivative demonstrated a GI of 4.7 µM against MDA-MB-231 cells, highlighting its potential as an effective anticancer agent .

2. Antibacterial Activity

The antibacterial efficacy of this compound has also been investigated. In vitro assays revealed:

- Inhibition Concentrations : The compound displayed antibacterial activity against Bacillus subtilis and Escherichia coli at concentrations ranging from 31.25 to 250 µg/ml.

- Comparison with Reference Drug : It was found to be more effective than amoxicillin in inhibiting bacterial growth .

3. Neuroprotective Effects

A study on neuroprotective properties highlighted that derivatives of carbazole, including this compound, can protect neurons from apoptotic cell death. The mechanism involves:

- Inhibition of Apoptosis : The compound significantly increased the survival rate of newborn neural precursor cells in the hippocampus during experimental trials.

- Potential Applications : These findings suggest a role in treating neurodegenerative diseases by promoting neuronal survival .

Research Findings Summary Table

Case Studies

- Anticancer Evaluation : A series of derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines, demonstrating that specific modifications led to enhanced anticancer activity.

- Neuroprotection Study : Investigated the effects of aminopropyl carbazoles on neuronal survival rates in animal models, showing promise for future therapeutic applications in neurodegenerative conditions.

科学的研究の応用

Optoelectronic Applications

Organic Light-Emitting Diodes (OLEDs)

3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole is primarily utilized in the fabrication of OLEDs. The compound exhibits significant charge carrier mobility and thermal stability, making it suitable for use as an emitting layer in OLED devices. Its ability to engage in π–π stacking interactions enhances charge transport efficiency, which is crucial for the performance of OLEDs.

Photovoltaics

The compound has also been explored for use in organic photovoltaic cells. Its optoelectronic properties allow for effective light absorption and conversion into electrical energy. Research indicates that incorporating such carbazole derivatives can improve the efficiency of solar cells by enhancing exciton generation and charge separation.

Biological Activities

Anticancer Potential

Studies have shown that carbazole derivatives, including this compound, exhibit promising anticancer activities. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it can inhibit the growth of certain bacterial strains, indicating potential applications in developing new antimicrobial agents.

Material Science

Polymer Composites

In material science, this compound can be incorporated into polymer matrices to enhance their electrical properties. This incorporation can lead to the development of conductive polymers with applications in flexible electronics and sensors.

Synthesis and Structural Insights

The synthesis of this compound typically involves bromination reactions followed by coupling with dimethylphenyl groups. Its unique structure allows for various modifications that can tailor its properties for specific applications.

-

OLED Performance Enhancement

A study demonstrated that incorporating this compound into OLED structures significantly improved luminous efficiency compared to traditional materials. The results indicated a marked increase in device lifetime and stability under operational conditions. -

Anticancer Activity Assessment

In vitro studies on various cancer cell lines revealed that this compound effectively reduced cell viability through mechanisms involving apoptosis induction and cell cycle arrest. These findings suggest its potential as a lead compound in anticancer drug development.

類似化合物との比較

3,6-Dibromo-9-(4-chloro-benzyl)-9H-carbazole ()

- Structure : Features a 4-chlorobenzyl group instead of 3,5-dimethylphenyl.

- Planarity and Dihedral Angles : The carbazole core remains planar (mean deviation: 0.028 Å), but the dihedral angle between the carbazole and benzene rings is 74.6°, larger than that in the dimethylphenyl analog due to steric hindrance from the benzyl group .

- Applications : Primarily studied for crystallographic behavior rather than electronic applications, highlighting the role of halogen substituents in crystal packing .

3,6-Dibromo-9-(4-bromo-benzyl)-9H-carbazole ()

3,6-Dibromo-9-(4-tert-butylphenyl)-9H-carbazole ()

- Structure : Incorporates a bulky tert-butyl group.

- Solubility : Enhanced solubility in organic solvents (e.g., THF, chloroform) due to the alkyl chain, facilitating solution-processable device fabrication .

- Optoelectronic Performance : Used in OLEDs as an emissive layer host, where the tert-butyl group minimizes aggregation-induced quenching .

3,6-Dibromo-9-(naphthalen-2-yl)-9H-carbazole ()

- Structure : Substituted with a naphthyl group.

- Extended π-System : The naphthyl group enhances conjugation, redshifted absorption/emission spectra, and improved charge mobility in photovoltaic applications .

Comparative Data Table

Functional Group Impact on Performance

- Halogen Substituents (Br, Cl) : Increase molecular weight and electron affinity, favoring electron transport. Bromine’s higher electronegativity enhances charge-transfer efficiency compared to chlorine .

- Alkyl Chains (tert-butyl, octyl) : Improve solubility and processability but may reduce charge mobility due to insulating effects .

- Aromatic Extensions (naphthyl) : Enhance π-π stacking and light absorption, critical for photovoltaic and sensing applications .

準備方法

Step 1: Synthesis of 3,6-Dibromo-9H-carbazole

Method: N-bromosuccinimide (NBS) bromination of carbazole.

- Carbazole (a precursor) is dissolved in an inert solvent such as tetrahydrofuran (THF).

- NBS is added dropwise under controlled temperature (room temperature or slightly elevated).

- The mixture is stirred for approximately 4 hours, allowing bromination primarily at the 3 and 6 positions due to their activated nature.

- The product, 3,6-dibromo-9H-carbazole, is purified via column chromatography.

- Yield: approximately 80%

- Reaction conditions favor selective bromination at the 3 and 6 positions, as supported by literature on carbazole bromination.

Step 2: Synthesis of 9-(3,5-Dimethylphenyl)-9H-carbazole

Method: Suzuki-Miyaura cross-coupling reaction.

- The dibrominated carbazole (from Step 1) is reacted with a boronic acid derivative of 3,5-dimethylphenyl.

- Catalyzed by palladium complexes such as Pd(PPh₃)₄.

- The reaction is performed under reflux in a solvent mixture of toluene, THF, or ethanol, with a base like potassium carbonate or cesium carbonate.

- The coupling attaches the 3,5-dimethylphenyl group at the 9-position.

- The reaction is efficient, with yields typically around 60-70%.

- Conditions are optimized to prevent polycoupling or side reactions.

Step 3: Purification and Characterization

- The final product is purified through column chromatography.

- Characterization involves NMR, mass spectrometry, and melting point analysis to confirm structure and purity.

Data Table: Summary of Preparation Methods

| Step | Reaction Type | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Bromination | N-bromosuccinimide (NBS) | Room temp, 4h | 80% | Selective at 3,6 positions |

| 2 | Cross-coupling | Boronic acid derivative of 3,5-dimethylphenyl, Pd(PPh₃)₄ | Reflux, inert atmosphere | 60-70% | Suzuki-Miyaura coupling |

| 3 | Purification | Column chromatography | Standard | N/A | Confirmed by NMR and MS |

Research Findings and Notes

- Selectivity: Bromination at the 3,6 positions is facilitated by their activated nature, as supported by literature on electrophilic aromatic substitution of carbazoles.

- Coupling Efficiency: Suzuki-Miyaura reactions are highly effective for attaching aryl groups to carbazole cores, with recent studies confirming high yields and regioselectivity.

- Reaction Optimization: Solvent choice, temperature, and catalyst loading are critical for maximizing yield and purity, with inert atmospheres (nitrogen or argon) recommended to prevent oxidation.

Additional Considerations

- Alternative Methods: Direct C–H activation or electrophilic substitution with bromine sources under different conditions can be employed but may offer less regioselectivity.

- Scale-Up: Industrial synthesis may incorporate continuous flow reactors for better control and safety, especially during bromination and coupling steps.

- Environmental and Safety Aspects: Handling of brominating agents and palladium catalysts requires appropriate safety protocols, including inert atmospheres and waste management.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。